Cas no 1208-87-3 ((4-(Chloromethyl)phenyl)(phenyl)sulfane)

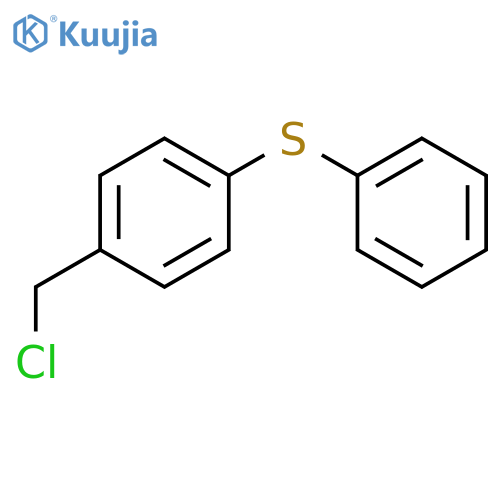

1208-87-3 structure

商品名:(4-(Chloromethyl)phenyl)(phenyl)sulfane

(4-(Chloromethyl)phenyl)(phenyl)sulfane 化学的及び物理的性質

名前と識別子

-

- (4-(Chloromethyl)phenyl)(phenyl)sulfane

- 1-(chloromethyl)-4-(phenylthio)benzene

- 1-(chloromethyl)-4-phenylsulfanylbenzene

- 1-chloromethyl-4-phenylthiobenzene

- 1-phenylthio-4-chloromethyl-benzene

- 4-Chlormethyl-diphenyl-sulfid

- 4-Phenylthiobenzyl chloride

- NSC 43056

- 4-Phenylthio Benzyl Chloride

- 4-(Phenylthio)benzyl chloride

- AK117122

- NSC43056

- 4-(chloromethyl)phenyl phenyl sulfide

- PubChem10750

- RLFHPRWHJYDGSD-UHFFFAOYSA-N

- 1-Chloromethyl-4-(phenylthio)benzene

- RP28146

- A

- 1-(Chloromethyl)-4-(phenylsulfanyl)benzene

- NS00023937

- C13H11ClS

- SY113102

- EINECS 214-903-4

- SCHEMBL2994386

- AKOS015888812

- DTXSID30153018

- AS-63971

- 1208-87-3

- NSC-43056

- Y37XJ4ZH9H

- Benzene, 1-(chloromethyl)-4-(phenylthio)-

- Benzene, 1-(chloromethyl)-4-(phenylthio)-; 4-Phenylthiobenzyl chloride; NSC 43056; Sulfide, alpha-chloro-p-tolyl phenyl (7CI,8CI)

- C71727

- MFCD09907764

- CS-0199717

- FT-0655308

- BAA20887

- 1-(2-Methoxycarbonylphenyl)-1-hexyne; 2-(1-Hexynyl)-benzoic Acid Methyl Ester

- DTXCID7075509

-

- MDL: MFCD09907764

- インチ: 1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2

- InChIKey: RLFHPRWHJYDGSD-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])SC1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 234.02700

- どういたいしつりょう: 234.027

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 25.3

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.22

- ふってん: 372°C at 760 mmHg

- フラッシュポイント: 167 ºC

- 屈折率: 1.636

- PSA: 25.30000

- LogP: 4.57660

(4-(Chloromethyl)phenyl)(phenyl)sulfane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

(4-(Chloromethyl)phenyl)(phenyl)sulfane 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(4-(Chloromethyl)phenyl)(phenyl)sulfane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C371415-2.5g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 2.5g |

$ 167.00 | 2023-04-18 | ||

| Alichem | A019109276-5g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 95% | 5g |

$238.50 | 2023-09-04 | |

| Ambeed | A106156-1g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 95% | 1g |

$6.0 | 2025-02-25 | |

| Ambeed | A106156-5g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 95% | 5g |

$15.0 | 2025-02-25 | |

| abcr | AB443505-10 g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane, 95%; . |

1208-87-3 | 95% | 10g |

€136.90 | 2023-02-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-500g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 97% | 500g |

¥3432.00 | 2024-08-09 | |

| Alichem | A019109276-10g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 95% | 10g |

$367.50 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-5g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 97% | 5g |

¥71.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-100g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 97% | 100g |

¥872.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270387-10g |

(4-(Chloromethyl)phenyl)(phenyl)sulfane |

1208-87-3 | 97% | 10g |

¥120.00 | 2024-08-09 |

(4-(Chloromethyl)phenyl)(phenyl)sulfane 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1208-87-3 ((4-(Chloromethyl)phenyl)(phenyl)sulfane) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 42464-96-0(NNMTi)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1208-87-3)4-苯硫基氯苄

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ